4-Azaspiro[2.4]heptane
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Overview
Description
4-Azaspiro[2.4]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a seven-membered ring.
Mechanism of Action
Target of Action
The primary target of 4-Azaspiro[2.4]heptane is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 plays a crucial role in the cleavage of the membrane-bound precursor of TNF-alpha, leading to its mature soluble form .
Mode of Action
This compound interacts with its target, ADAM17, and is responsible for the proteolytical release of soluble JAM3 from endothelial cells surface . This interaction results in changes in the cellular environment and influences the activity of these proteins.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the TNF-alpha signaling pathway . The downstream effects of this interaction include the modulation of inflammatory responses and the regulation of cell proliferation and death.
Result of Action
The molecular and cellular effects of this compound’s action include the cleavage of the membrane-bound precursor of TNF-alpha to its mature soluble form . This results in the modulation of inflammatory responses and the regulation of cell proliferation and death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the interaction of this compound with its target and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[2.4]heptane typically involves the reaction of imines with allyl magnesium halide, followed by bromocyclization . Another method includes the Sakurai or Petasis reactions of cyclic ketones, followed by hydroboration-oxidation at the allyl moiety . An alternative synthetic scheme starts from tert-butyl cyclopropanecarboxylate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthesis approaches have been developed, allowing for the preparation of this compound on a multigram scale .
Chemical Reactions Analysis
Types of Reactions: 4-Azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound .
Scientific Research Applications
4-Azaspiro[2.4]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 5-Azaspiro[3.4]octane
- 1-Azaspiro[4.4]nonane
- 1-Azaspiro[4.5]decane
- 8-Oxa-1-azaspiro[4.5]decane
- 8-Thia-1-azaspiro[4.5]decane
Comparison: 4-Azaspiro[2.4]heptane is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the seven-membered ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds . For instance, 5-Azaspiro[3.4]octane and 1-Azaspiro[4.4]nonane have different ring sizes and substitution patterns, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
4-azaspiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6(3-4-6)7-5-1/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQECMBPWVIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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